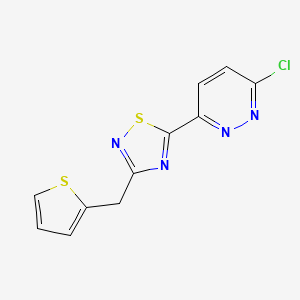![molecular formula C7H8N2O4S B12126495 2-[(Methoxyacetyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B12126495.png)
2-[(Methoxyacetyl)amino]-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Methoxyacetyl)amino]-1,3-thiazole-4-carboxylic acid: is a chemical compound with the following structural formula:
Structure: H2NC6H3(OCH3)CO2H
It contains a thiazole ring, an amino group, and a carboxylic acid functional group. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common method is the reaction between 3-methoxyanthranilic acid and thionyl chloride to form the corresponding acid chloride. Subsequent treatment with ammonia or an amine yields the desired product.
Reaction Conditions::- The subsequent reaction with ammonia or an amine occurs under basic conditions.
3-Methoxyanthranilic acid: reacts with in anhydrous conditions.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent.
Chemical Reactions Analysis
Reactions::
Oxidation: The thiazole ring can undergo oxidation reactions.
Substitution: The amino group allows for substitution reactions.
Reduction: Reduction of the carboxylic acid group is possible.
Oxidation: Use oxidizing agents like or .
Substitution: Employ nucleophiles such as or .
Reduction: Utilize reducing agents like or .
Major Products:: The major products depend on the specific reaction conditions. For example:
- Oxidation may yield a thiazole carboxylic acid with additional oxygen atoms.
- Substitution can lead to various derivatives.
Scientific Research Applications
This compound finds applications in:
Medicine: It may exhibit antimicrobial or anti-inflammatory properties.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
The exact mechanism remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While unique, it shares similarities with compounds like 3-methoxyanthranilic acid and thiazole-4-carboxylic acid .
Properties
Molecular Formula |
C7H8N2O4S |
|---|---|
Molecular Weight |
216.22 g/mol |
IUPAC Name |
2-[(2-methoxyacetyl)amino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O4S/c1-13-2-5(10)9-7-8-4(3-14-7)6(11)12/h3H,2H2,1H3,(H,11,12)(H,8,9,10) |
InChI Key |
VBKGGOIGCMYTLB-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=NC(=CS1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13,14-Dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B12126414.png)


![2-(2-chlorophenoxy)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12126438.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B12126445.png)
![2-(2,5-dimethylphenoxy)-N-[6-(methylsulfonyl)benzothiazol-2-yl]acetamide](/img/structure/B12126450.png)


![(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone](/img/structure/B12126462.png)
![4-chloro-2-methylphenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B12126463.png)
![Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-](/img/structure/B12126473.png)
![6-chloro-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12126478.png)
![2,4-Thiazolidinedione, 3,3'-[(1,4-phenylene)bis(methylene)]bis[5-[(3-methylphenyl)amino]-](/img/structure/B12126479.png)
![2-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B12126494.png)
